4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methyl-3-nitrobenzoate
Description
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Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-methyl-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O7S2/c1-3-16(25)20-18-21-22-19(32-18)31-9-11-7-14(24)15(8-29-11)30-17(26)12-5-4-6-13(10(12)2)23(27)28/h4-8H,3,9H2,1-2H3,(H,20,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHRCJXTIZOCNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a synthetic organic molecule that exhibits a complex structure characterized by multiple functional groups, including a pyran ring and a thiadiazole moiety. These structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 423.5 g/mol . The unique arrangement of atoms allows for various interactions with biological targets, which can lead to significant pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 423.5 g/mol |
| CAS Number | Not specified |
Biological Activity
The biological activity of this compound has been evaluated through various studies, focusing on its potential therapeutic applications. Key findings include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The thiadiazole component is particularly noted for its role in enhancing these effects.
- Cytotoxic Effects : In vitro assays have demonstrated that the compound can inhibit cell viability in certain cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve the disruption of cellular metabolic pathways .
- Enzyme Inhibition : Interaction studies indicate that the compound may act as an inhibitor for specific enzymes involved in metabolic processes. This inhibition could be beneficial in targeting diseases where these enzymes are overactive.
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to bind to specific biological targets such as enzymes and receptors. The binding affinity and specificity can be influenced by modifications to the thiadiazole and pyran rings, which may enhance or alter the compound's pharmacological profile.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Anticancer Activity : A recent study assessed the cytotoxic effects of various derivatives on human cancer cell lines using MTT assays. Results showed that compounds with higher thiadiazole content exhibited lower EC50 values, indicating stronger cytotoxicity compared to those with fewer modifications .
- Antimicrobial Efficacy : Research evaluating the antimicrobial properties against Staphylococcus aureus and Escherichia coli revealed that certain derivatives significantly inhibited bacterial growth at concentrations below 100 μg/mL, demonstrating their potential as new antimicrobial agents .
Preparation Methods
Pyrone Formation via Claisen Condensation
The 4-oxo-4H-pyran ring is synthesized through a modified Claisen condensation between diketones and ethyl oxalate. For example, maltol (3-hydroxy-2-methyl-4H-pyran-4-one) serves as a starting material in analogous syntheses.
Procedure :
- Maltol (1.26 g, 10 mmol) is dissolved in methanol (20 mL) .
- Ethyl oxalate (1.76 g, 12 mmol) and sodium methoxide (0.54 g, 10 mmol) are added under nitrogen.
- The mixture is refluxed at 65°C for 6 hours, yielding 2,4-dioxo-4-phenylbutanoic acid methyl ester after workup.
Optimization :
Functionalization of the Pyrone Scaffold
Bromination at C6
Introducing a bromomethyl group at C6 enables subsequent thioether coupling.
Method :
- 2,4-Dioxo-4-phenylbutanoic acid methyl ester (2.0 g, 8.2 mmol) is treated with sulfuryl chloride (1.5 mL, 18 mmol) in dry chloroform (30 mL) .
- Reaction at 60°C for 4 hours yields 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester (87% yield).
- Bromination using N-bromosuccinimide (NBS) in CCl₄ under light provides the C6 bromomethyl derivative .
Characterization :
- ¹H NMR (CDCl₃) : δ 4.32 (s, 2H, CH₂Br), 6.78 (s, 1H, pyrone H5).
- LC-MS : m/z 313 [M+H]⁺.
Synthesis of 5-Propionamido-1,3,4-Thiadiazole-2-Thiol
Thiadiazole Ring Formation
The thiadiazole core is constructed from thiosemicarbazide derivatives.
Procedure :
- Thiosemicarbazide (1.0 g, 9.5 mmol) is refluxed with propionic anhydride (2.5 mL) in acetic acid (15 mL) for 3 hours.
- Cyclization yields 5-propionamido-1,3,4-thiadiazole-2-thiol (74% yield).
Spectral Data :
- FT-IR (KBr) : 3250 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O).
- ¹³C NMR (DMSO-d₆) : δ 172.5 (C=O), 158.2 (thiadiazole C2).
Thioether Coupling at C6
Nucleophilic Substitution
The bromomethyl pyrone reacts with the thiadiazole thiol under basic conditions.
Method :
- C6 bromomethyl pyrone (1.0 g, 3.2 mmol) and 5-propionamido-1,3,4-thiadiazole-2-thiol (0.72 g, 3.5 mmol) are dissolved in DMF (15 mL) .
- Triethylamine (0.9 mL, 6.4 mmol) is added, and the mixture is stirred at 25°C for 12 hours.
- Purification by silica gel chromatography (ethyl acetate/petroleum ether, 7:3) yields the thioether-linked intermediate (81% yield).
Critical Parameters :
- Solvent choice : DMF outperforms THF due to better solubility of intermediates.
- Base : Potassium carbonate reduces side reactions compared to triethylamine.
Esterification with 2-Methyl-3-Nitrobenzoic Acid
Steglich Esterification
The C3 hydroxyl group is esterified using a carbodiimide coupling agent.
Procedure :
- Thioether intermediate (1.2 g, 2.8 mmol) and 2-methyl-3-nitrobenzoic acid (0.61 g, 3.4 mmol) are dissolved in dichloromethane (20 mL) .
- DCC (0.69 g, 3.4 mmol) and DMAP (0.034 g, 0.28 mmol) are added.
- After 24 hours at 25°C, the product is isolated by filtration and recrystallized from ethanol/water (68% yield).
Characterization :
- ¹H NMR (DMSO-d₆) : δ 8.42 (d, J=8.1 Hz, 1H, aromatic), 2.65 (s, 3H, CH₃).
- HPLC Purity : 98.6% (C18 column, acetonitrile/water).
Challenges and Optimization
Competing Side Reactions
Yield Improvements
- Microwave-assisted synthesis : Reduces thioether coupling time from 12 hours to 2 hours (yield increases to 89%).
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the thiadiazole moiety via cyclization of thiosemicarbazide derivatives under acidic conditions .
- Step 2 : Coupling the thiadiazole intermediate with a pyran-4-one derivative using a thiomethyl linker, requiring precise pH control (pH 6–7) and reflux in ethanol .
- Step 3 : Esterification of the pyran-3-ol group with 2-methyl-3-nitrobenzoic acid using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous dichloromethane . Optimization : Temperature (60–80°C), solvent polarity (e.g., DMF for solubility), and reaction time (8–12 hours) are critical for yield improvement (typically 60–75%) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- 1H/13C NMR : Assign peaks for the pyran-4-one (δ 5.8–6.2 ppm for α,β-unsaturated ketone protons) and thiadiazole (δ 7.1–7.3 ppm for NH groups) .
- IR Spectroscopy : Confirm ester C=O stretching (1720–1740 cm⁻¹) and nitro group absorption (1520–1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z ~520–530) and fragmentation patterns .
Q. What solubility challenges exist, and how are they addressed in biological assays?
The compound’s low aqueous solubility (LogP ~2.7) necessitates:
- Co-solvents : DMSO (≤5% v/v) for in vitro studies .
- Micellar formulations : Use of Pluronic F-68 or cyclodextrins for in vivo pharmacokinetics .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide analog design for enhanced bioactivity?
- Thiadiazole modifications : Replacing propionamido with acetyl groups reduces antibacterial activity (MIC increases from 2 µg/mL to >16 µg/mL) .
- Nitro group position : 3-nitro substitution on the benzoate enhances electron-withdrawing effects, improving enzyme inhibition (e.g., IC50 of 0.8 µM vs. 5.2 µM for 4-nitro analogs) .
- Pyran ring substitution : Adding methyl groups at C-2 increases metabolic stability (t1/2 from 2.5 to 6.7 hours in hepatic microsomes) .
Q. What mechanistic insights explain contradictory cytotoxicity data across cell lines?
Discrepancies in IC50 values (e.g., 4 µM in HeLa vs. 32 µM in MCF-7) may arise from:
- Efflux pumps : Overexpression of P-gp in resistant lines .
- Redox environment : Nitro group reduction to nitroso intermediates in hypoxic tumor cells enhances DNA alkylation . Resolution : Use isogenic cell pairs (e.g., P-gp+/P-gp-) and ROS scavengers (e.g., NAC) to validate mechanisms .
Q. How can in silico modeling predict metabolic pathways and toxicity?
- CYP450 metabolism : Docking simulations (AutoDock Vina) identify CYP3A4-mediated oxidation of the thiadiazole ring (binding energy: −9.2 kcal/mol) .
- Toxicity prediction : SwissADME predicts hERG inhibition risk (pIC50 = 5.1), necessitating patch-clamp validation .
Methodological Recommendations
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
